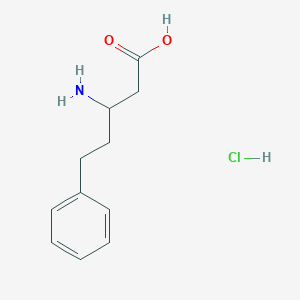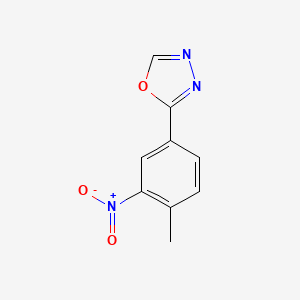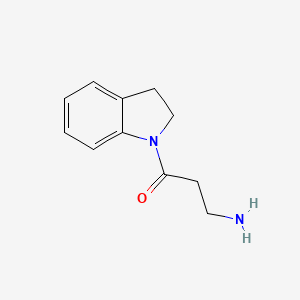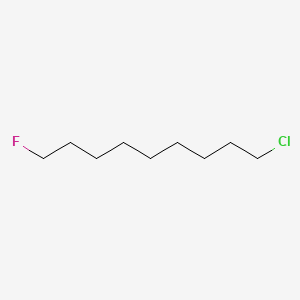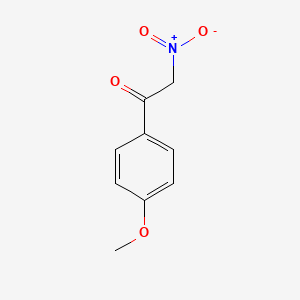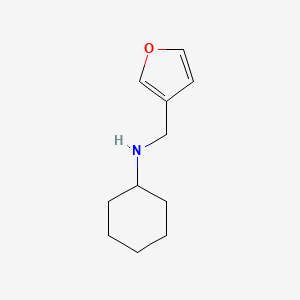
N-(furan-3-ylmethyl)cyclohexanamine
Overview
Description
N-(Furan-3-ylmethyl)cyclohexanamine, also known as NFMC, is a highly versatile compound with numerous potential applications in the field of scientific research. NFMC is a cyclic amine that can be synthesized in a laboratory setting and is characterized by its unique structure and properties. NFMC has been used in various scientific studies for its ability to act as a substrate for various enzymes, as well as its ability to interact with proteins and other biological molecules. In
Scientific Research Applications
Pharmaceuticals
Furan derivatives are used to produce pharmaceuticals . The furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Resins
Furan is used in the production of resins . These resins can be used in a variety of industries, including construction, automotive, and electronics.
Agrochemicals
Furan derivatives are used in the production of agrochemicals . These chemicals are used in agriculture to control pests and diseases, and to enhance crop yield.
Lacquers
Furan is used in the production of lacquers . These lacquers can be used to coat a variety of surfaces, providing a protective and decorative finish.
Antibacterial Agents
Furan derivatives have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . These agents can be used to treat a variety of bacterial infections.
Synthesis of Amides and Esters
Compounds with a monoamide and ester moiety, as well as products with diamides and diester bonds, can be synthesized using furan derivatives . These compounds have a wide range of applications in the field of organic chemistry.
Mechanism of Action
Target of Action
This compound is a derivative of furan, which is known to have a wide range of biological and pharmacological properties .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to different pharmacological effects .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(furan-3-ylmethyl)cyclohexanamine . These factors can include pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
N-(furan-3-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDOHAOOOCYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303891 | |
| Record name | N-Cyclohexyl-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)cyclohexanamine | |
CAS RN |
462068-58-2 | |
| Record name | N-Cyclohexyl-3-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



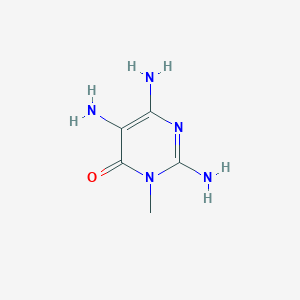
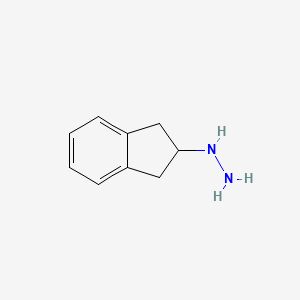
![3-Nitro-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylic acid methyl ester](/img/structure/B3267649.png)

